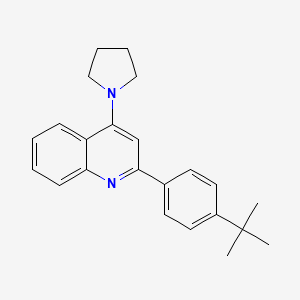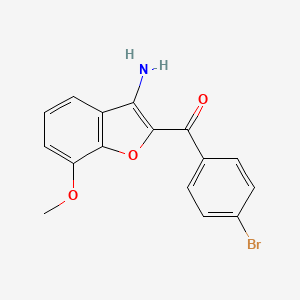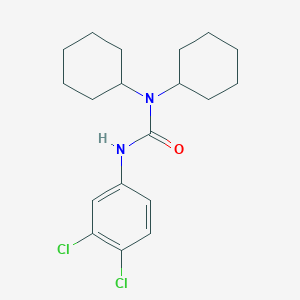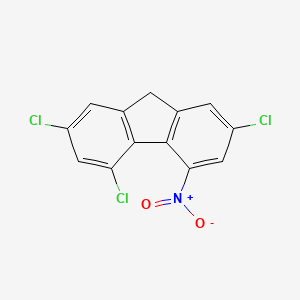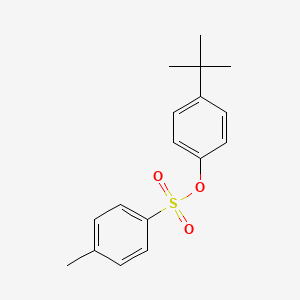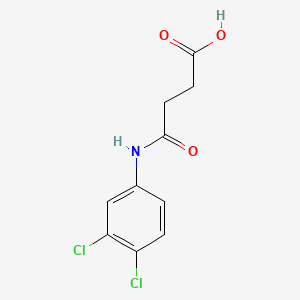
4-(3,4-Dichloroanilino)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Dichloroanilino)-4-oxobutanoic acid is a chemical compound that belongs to the class of organic compounds known as anilides. These compounds are characterized by the presence of an aniline group attached to a carbonyl group. This particular compound is notable for its dichloro substitution on the aniline ring, which can significantly influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichloroanilino)-4-oxobutanoic acid typically involves the reaction of 3,4-dichloroaniline with a suitable acylating agent. One common method is the acylation of 3,4-dichloroaniline with succinic anhydride under acidic conditions. The reaction proceeds as follows:
Reactants: 3,4-dichloroaniline and succinic anhydride.
Conditions: The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid, at elevated temperatures.
Product: The resulting product is this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
4-(3,4-Dichloroanilino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the aniline group to an amine.
Substitution: The dichloro groups on the aniline ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学研究应用
4-(3,4-Dichloroanilino)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biochemical pathways.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 4-(3,4-Dichloroanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The dichloroaniline moiety can interact with enzymes or receptors, potentially inhibiting their activity. The carbonyl group can also participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
3,4-Dichloroaniline: A precursor in the synthesis of 4-(3,4-Dichloroanilino)-4-oxobutanoic acid, used in the production of herbicides and dyes.
4-(3,4-Dichlorophenyl)-4-oxobutanoic acid: Similar structure but with a phenyl group instead of an aniline group.
4-(3,4-Dichlorobenzyl)-4-oxobutanoic acid: Contains a benzyl group, used in different industrial applications.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. Its dichloroaniline moiety makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
属性
分子式 |
C10H9Cl2NO3 |
|---|---|
分子量 |
262.09 g/mol |
IUPAC 名称 |
4-(3,4-dichloroanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C10H9Cl2NO3/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16) |
InChI 键 |
WFQJCNSEYTZNFO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1NC(=O)CCC(=O)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



